molecular formula C11H14BrN B6353612 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1337141-65-7

5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B6353612
CAS RN: 1337141-65-7
M. Wt: 240.14 g/mol
InChI Key: YSCDXGLYCTXWSP-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C10H12BrN . It is a derivative of tetrahydronaphthalen-1-amine . The compound is not widely documented, and specific information about its properties and uses is limited.

Scientific Research Applications

Synthesis of Coenzyme Q Analogues

The compound is a key intermediate in the synthesis of Coenzyme Q analogues, which are vital for electron transfer in mitochondria and bacterial respiratory systems . These analogues, like Coenzyme Q10, are used in treating cardiovascular diseases and mitochondrial disorders due to their antioxidant properties .

Development of Cholinergic Drugs

It serves as an important intermediate for the development of cholinergic drugs. These drugs are significant in treating gastrointestinal diseases by interacting with the cholinergic system .

Electron-Transfer Activity

The compound exhibits good electron-transfer activity and radical properties in aprotic media. This makes it valuable for studies related to redox reactions and could be used in designing redox-active materials .

Synthesis of Unnatural Amino Acids

It has been used as an intermediate in the synthesis of unnatural amino acids. These amino acids, which include alkynyl- and alkyl-1,2,4,5-tetrazine fragments, are crucial for developing novel peptides and proteins with specialized functions .

Antioxidant Research

Due to its structural similarity to Coenzyme Q, the compound is used in antioxidant research. It helps in understanding the mechanism of free radical scavenging and could lead to the development of new antioxidants .

Pharmaceutical Synthesis

The compound’s role in the efficient synthesis of pharmaceutical intermediates cannot be overstated. It is used in creating various benzoquinone derivatives, which are foundational compounds in many pharmaceuticals .

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are currently unknown .

Mode of Action

It’s worth noting that many similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is currently unknown . Environmental factors can significantly impact the effectiveness of a compound, including temperature, pH, and the presence of other molecules.

properties

IUPAC Name

5-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCDXGLYCTXWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCC2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

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